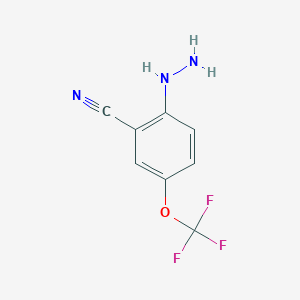
Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a hydrazinyl group at the 2-position and a trifluoromethoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- typically involves the introduction of the hydrazinyl and trifluoromethoxy groups onto the benzonitrile core. One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)benzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under mild conditions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzonitrile, 5-(hydroxymethyl)-2-(trifluoromethoxy)
- Benzonitrile, 5-hydroxy-2-(trifluoromethoxy)
- 4-(trifluoromethoxy)benzonitrile
- 2-Fluoro-5-(trifluoromethoxy)benzonitrile
Uniqueness
Benzonitrile, 2-hydrazinyl-5-(trifluoromethoxy)- is unique due to the presence of both hydrazinyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. The hydrazinyl group provides reactivity towards various chemical transformations, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity.
Eigenschaften
Molekularformel |
C8H6F3N3O |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
2-hydrazinyl-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-6-1-2-7(14-13)5(3-6)4-12/h1-3,14H,13H2 |
InChI-Schlüssel |
BPAKKNFCMHWWRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14788913.png)
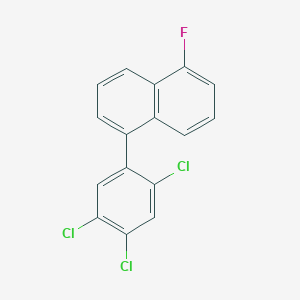
![1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)

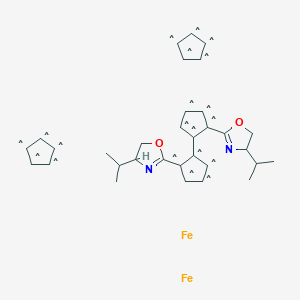
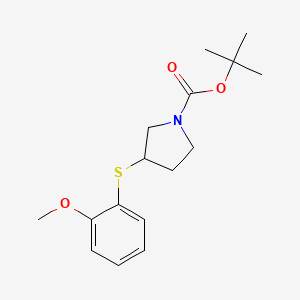
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
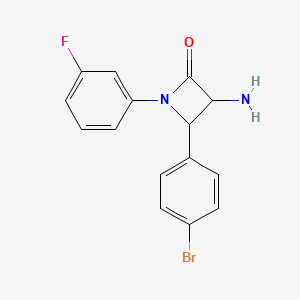
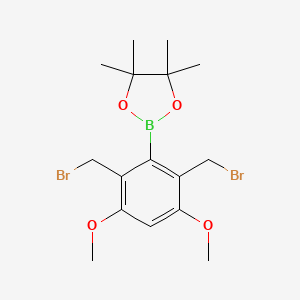
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)

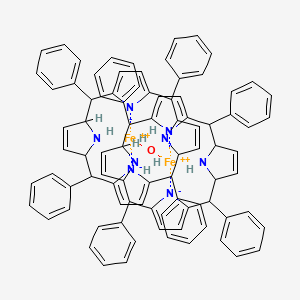
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
